2-Phenoxyethyl acrylate
Overview
Description
2-Phenoxyethyl acrylate is an organic compound with the molecular formula C11H12O3. It is a monofunctional acrylic monomer that can be polymerized by free radicals. This compound is characterized by its low volatility and moderate solubility in water. It is primarily used in ultraviolet and electron beam curing applications, including coatings, inks, and adhesives .
Mechanism of Action
Target of Action
2-Phenoxyethyl acrylate is a monofunctional acrylic monomer . It is primarily targeted towards the polymerization process, where it acts as a low-shrinkage monomer . The compound’s primary role is to participate in the polymerization process to produce polymers with special properties .
Mode of Action
The mode of action of this compound involves its participation in the polymerization process. It is designed for ultraviolet and electron beam curing applications . It acts by diluting oligomers, adjusting the viscosity of the system, and participating in the UV curing process . This results in influencing the curing speed of the system and affecting the properties of the cured film .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process. It participates in the UV curing process, which is a type of radical polymerization . The downstream effects include the formation of polymers with special properties that can be used in various applications .
Biochemical Analysis
Biochemical Properties
2-Phenoxyethyl acrylate is a monofunctional acrylic monomer that can be polymerized by free radicals . The polymerizable acrylic groups in this compound enable this chemical to form copolymers of acrylic or methacrylic acids and their salts, amides, esters, vinyl acetate, and styrene . These properties make this compound an important feedstock for synthesis in the chemical industry .
Cellular Effects
The available information on this compound is insufficient to establish a toxicological profile for this chemical . It is known to cause skin irritation and is a strong skin sensitizer . Symptoms of allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to polymerize by free radicals . This process is particularly designed for ultraviolet and electron beam curing applications
Temporal Effects in Laboratory Settings
It is known that this compound is a nonflammable, low-volatility liquid with moderate solubility in water .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl acrylate can be synthesized through the reaction of 2-phenoxyethanol with acryloyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like benzene, with cuprous chloride acting as a catalyst. The mixture is initially cooled with ice and then allowed to stand at room temperature for 15 hours before being refluxed for 4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized by free radicals to form polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Substitution Reactions: It can undergo substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Addition Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Substitution Reactions: Often require catalysts like palladium or copper complexes.
Major Products Formed
Polymerization: Produces poly(this compound) with applications in coatings and adhesives.
Addition Reactions: Forms adducts with various nucleophiles, potentially leading to new functionalized materials.
Substitution Reactions: Results in the formation of substituted acrylates with diverse chemical properties
Scientific Research Applications
2-Phenoxyethyl acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol phenyl ether acrylate: Similar in structure but differs in the length of the ethylene glycol chain.
2-Hydroxyethyl acrylate: Contains a hydroxyl group instead of a phenoxy group.
Methyl methacrylate: A widely used monomer with a different ester group.
Uniqueness
2-Phenoxyethyl acrylate is unique due to its phenoxy group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
2-phenoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVINYQDSSQUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56641-05-5, 34962-82-8 | |
Record name | Polyethylene glycol phenyl ether acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxyethyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4040715 | |
Record name | 2-Phenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
48145-04-6, 56641-05-5 | |
Record name | Phenoxyethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, ethoxylated, esters with acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.